molecular formula C18H18ClN5O2 B7130409 3-[1-(2-amino-6-chloropyridine-4-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

3-[1-(2-amino-6-chloropyridine-4-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

Cat. No.: B7130409
M. Wt: 371.8 g/mol
InChI Key: CARFCISROSHPPP-UHFFFAOYSA-N
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Description

3-[1-(2-amino-6-chloropyridine-4-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core linked to a piperidine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-amino-6-chloropyridine-4-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyridine moiety through a coupling reaction, such as Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-amino-6-chloropyridine-4-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group on the pyridine moiety can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-[1-(2-amino-6-chloropyridine-4-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2-amino-6-chloropyridine-4-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-amino-6-chloropyridine-4-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
  • 3-[1-(2-amino-6-chloropyridine-4-carbonyl)piperidin-4-yl]-1H-benzimidazol-1-one

Uniqueness

3-[1-(2-amino-6-chloropyridine-4-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[1-(2-amino-6-chloropyridine-4-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c19-15-9-11(10-16(20)22-15)17(25)23-7-5-12(6-8-23)24-14-4-2-1-3-13(14)21-18(24)26/h1-4,9-10,12H,5-8H2,(H2,20,22)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARFCISROSHPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=CC(=NC(=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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